molecular formula C13H9ClN4S B182985 4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol CAS No. 74270-76-1

4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol

Cat. No. B182985
CAS RN: 74270-76-1
M. Wt: 288.76 g/mol
InChI Key: LIUGWBZKHWBZRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol” is a type of triazole derivative . Triazoles are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .


Synthesis Analysis

Triazole derivatives can be synthesized by a cyclization reaction . The basic nucleus 4-amino-5-phenyl-1-4H-1,2,4-triazole-3-thiol was prepared by cyclization of potassium salt with hydrazine hydrate using water as solvent under reflux condition . This compound was then subjected to an addition reaction with different aldehydes to synthesize Schiff bases, which were cyclized by treating with thioglycolic acid to prepare the final compounds .

Scientific Research Applications

Antimicrobial Agent

1,2,4-Triazole derivatives have been recognized for their potent antimicrobial properties. The compound , with its N–C–S linkage, is part of a class of molecules that have been explored for their use as antimicrobial agents . The presence of the chlorophenyl and pyridinyl substituents could potentially enhance its interaction with microbial enzymes or receptors, leading to the inhibition of microbial growth.

Anticancer Activity

The structural framework of 1,2,4-triazoles allows for interactions with biological receptors through hydrogen bonding and dipole interactions, which is crucial in the design of anticancer drugs . The specific compound’s ability to interact with cancer cell receptors could be harnessed to induce apoptosis or inhibit cell proliferation in cancerous tissues.

Anti-inflammatory and Analgesic

Compounds containing the 1,2,4-triazole moiety have shown anti-inflammatory and analgesic activities . The compound’s structural features may contribute to its ability to modulate inflammatory pathways or interfere with pain signaling mechanisms, making it a candidate for the development of new anti-inflammatory and pain-relief medications.

Antioxidant Properties

The antioxidant potential of 1,2,4-triazole derivatives is another area of interest. The compound’s ability to scavenge free radicals or inhibit oxidative processes could be valuable in the treatment of diseases where oxidative stress plays a role .

Antiviral and Antitubercular Applications

Triazole derivatives have been explored for their antiviral and antitubercular activities. The compound’s structural adaptability allows it to be tailored for interaction with specific viral enzymes or tuberculosis-causing bacteria, offering a pathway for the development of targeted therapies .

Organocatalysis

In the field of chemistry, 1,2,4-triazole derivatives are known to act as organocatalysts. The compound’s unique structure could be utilized in catalyzing various organic reactions, potentially leading to more efficient synthesis of complex molecules .

Agrochemical Research

The triazole ring is a common feature in many agrochemicals due to its stability and biological activity. This compound could be investigated for its potential use in the development of new pesticides or herbicides .

Materials Science

Lastly, the compound’s inherent properties make it a candidate for research in materials science. Its robust structure could be incorporated into polymers or coatings, imparting desirable characteristics such as increased durability or resistance to degradation .

properties

IUPAC Name

4-(4-chlorophenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4S/c14-10-1-3-11(4-2-10)18-12(16-17-13(18)19)9-5-7-15-8-6-9/h1-8H,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUGWBZKHWBZRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NNC2=S)C3=CC=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359565
Record name 4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol

CAS RN

74270-76-1
Record name 4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.